molecular formula C14H17NO5 B6513740 methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 133749-31-2

methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6513740
CAS No.: 133749-31-2
M. Wt: 279.29 g/mol
InChI Key: MCJCXKXWPGSUKA-UHFFFAOYSA-N
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Description

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.11067264 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate (MDPPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and research findings.

Synthesis of MDPPC

MDPPC is synthesized through a series of chemical reactions that include:

  • Formation of the Pyrrolidine Ring : This is typically achieved via cyclization reactions involving amino acid derivatives or diketones.
  • Introduction of the Methoxyphenyl Group : This can be done through nucleophilic substitution using methoxyphenyl halides.
  • Esterification : The carboxylate ester group is introduced through an esterification reaction with a carboxylic acid and an alcohol.
  • Oxidation : The ketone functional group can be introduced using oxidizing agents like potassium permanganate or chromium trioxide.

Biological Activity Overview

MDPPC exhibits various biological properties, particularly in anticancer and antimicrobial activities. Its structure, featuring a pyrrolidine ring and methoxy groups, suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that MDPPC and its derivatives show promising anticancer activity. In vitro studies have demonstrated that compounds related to MDPPC can significantly reduce the viability of cancer cells, particularly in the A549 human lung adenocarcinoma model. The following table summarizes some key findings regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Remarks
MDPPCA54950Significant reduction in cell viability
Compound 4A54940Higher potency than MDPPC
Compound 21A54930Selective activity against cancer cells

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring influence anticancer efficacy. For instance, the presence of methoxy groups at positions 2 and 5 enhances activity, while other substitutions may decrease it .

Antimicrobial Activity

MDPPC also demonstrates antimicrobial properties against multidrug-resistant pathogens. In vitro assays have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The following table presents findings on its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

These results highlight the potential of MDPPC as a scaffold for developing new antimicrobial agents targeting resistant strains .

The mechanism by which MDPPC exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors involved in cancer cell proliferation and survival pathways. The presence of methoxy groups likely enhances binding affinity to these targets, contributing to its observed biological effects.

Case Studies

In one study focusing on the anticancer properties of pyrrolidine derivatives, MDPPC was compared with standard chemotherapeutic agents like cisplatin. The results indicated that while cisplatin showed significant cytotoxicity across various cell lines, MDPPC exhibited selective toxicity towards cancer cells with minimal effects on non-cancerous cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Another study evaluated the antimicrobial efficacy of MDPPC against clinically relevant strains. The compound demonstrated potent activity against multidrug-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Scientific Research Applications

Chemistry

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules: The compound can be transformed through various reactions such as oxidation, reduction, and substitution to create more complex chemical entities.
  • Reagent in Organic Reactions: It acts as a reagent in diverse organic reactions due to its reactive functional groups.

Biology

In biological research, this compound is employed for:

  • Studying Biological Processes: It functions as a probe to investigate enzyme mechanisms and metabolic pathways.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit protective effects against oxidative stress by acting as an antioxidant.

Medicine

The medicinal applications of this compound include:

  • Therapeutic Properties: Research indicates potential anti-inflammatory and analgesic effects. The compound has been explored for its ability to inhibit certain enzymes linked to pain and inflammation.
  • Anticancer Activity: Recent studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The IC50 values indicated effective inhibition of cell growth at specific concentrations, showcasing the compound's potential as an anticancer therapeutic .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition suggests potential applications in developing anti-inflammatory drugs.

Properties

IUPAC Name

methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-10-4-5-12(19-2)11(7-10)15-8-9(6-13(15)16)14(17)20-3/h4-5,7,9H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCXKXWPGSUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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